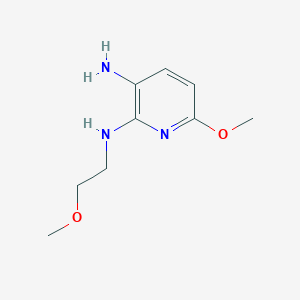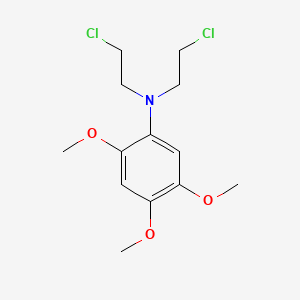
3-(2-Amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in biological systems, including their presence in nucleotides and nucleosides, which are the building blocks of DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol typically involves multi-step organic reactions. The starting materials often include purine derivatives and cyclopentane intermediates. The reaction conditions may involve:
Temperature: Controlled heating or cooling to facilitate specific reaction steps.
Catalysts: Use of catalysts to increase the reaction rate.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions
3-(2-Amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, purine derivatives like this compound are studied for their roles in cellular processes. They can be used to investigate enzyme interactions, nucleotide metabolism, and signal transduction pathways.
Medicine
In medicine, compounds similar to 3-(2-Amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol are explored for their potential therapeutic effects. They may act as antiviral or anticancer agents by interfering with nucleic acid synthesis or function.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of 3-(2-Amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. This can lead to changes in cellular processes, such as DNA replication or signal transduction.
相似化合物的比较
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose, involved in energy transfer and signal transduction.
Guanosine: A nucleoside composed of guanine and ribose, playing a role in cellular signaling and metabolism.
Thymidine: A nucleoside composed of thymine and deoxyribose, essential for DNA synthesis.
Uniqueness
3-(2-Amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol is unique due to its specific substitutions on the purine ring and cyclopentane moiety. These structural features may confer distinct biological activities and chemical reactivity, making it a compound of interest for various scientific and industrial applications.
属性
CAS 编号 |
88801-89-2 |
|---|---|
分子式 |
C12H17N5O3S |
分子量 |
311.36 g/mol |
IUPAC 名称 |
3-(2-amino-6-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C12H17N5O3S/c1-21-11-7-10(15-12(13)16-11)17(4-14-7)6-2-5(3-18)8(19)9(6)20/h4-6,8-9,18-20H,2-3H2,1H3,(H2,13,15,16) |
InChI 键 |
RLDCBGMVZWEUGD-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=NC2=C1N=CN2C3CC(C(C3O)O)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
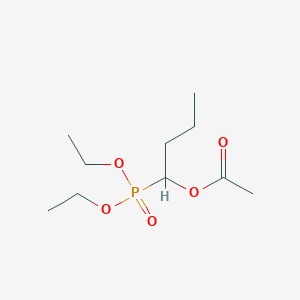

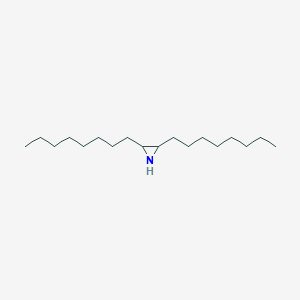

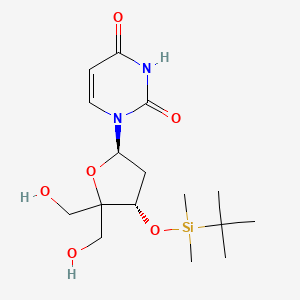


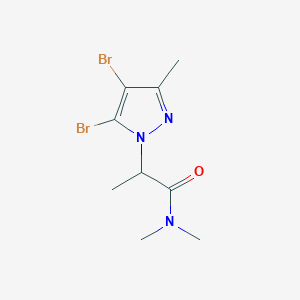
![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)

